molecular formula C17H20N2OS B11320481 1-(3-methylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-methylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11320481
M. Wt: 300.4 g/mol
InChI Key: YHCMTOGIUFPAQS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a cyclopenta[d]pyrimidine core with a 3-methylphenyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a multi-step process involving the condensation of appropriate starting materials, such as 3-methylbenzaldehyde and propylthiol, followed by cyclization and oxidation reactions.

    Introduction of the Propylsulfanyl Group: This step involves the substitution of a suitable leaving group with propylthiol under basic conditions.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrimidine ring or the substituents.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Methylphenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)-4-(methylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
  • 1-(3-Methylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkylsulfanyl group (methyl, ethyl, propyl).
  • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
  • Biological Activity: Variations in the alkylsulfanyl group can influence the compound’s interaction with biological targets, potentially leading to differences in potency and selectivity.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H20N2OS/c1-3-10-21-16-14-8-5-9-15(14)19(17(20)18-16)13-7-4-6-12(2)11-13/h4,6-7,11H,3,5,8-10H2,1-2H3

InChI Key

YHCMTOGIUFPAQS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C

Origin of Product

United States

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